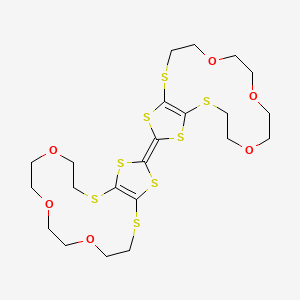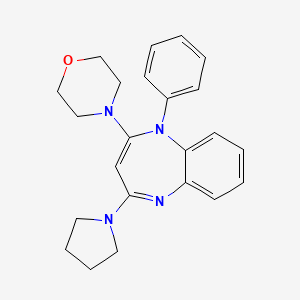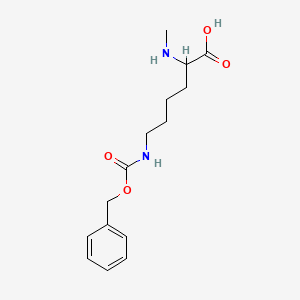
N-Me-Lys(Z)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Me-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a benzyloxycarbonyl (Z) protecting group. The compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-Lys(Z)-OH typically involves several steps:
Reductive Benzylation: Lysine is first subjected to reductive benzylation to introduce the benzyloxycarbonyl (Z) protecting group.
Reductive Methylation: The nitrogen atom of the lysine side chain is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Debenzylation: The benzyloxycarbonyl group is removed through catalytic hydrogenolysis.
Boc Protection: Finally, the compound is protected with a tert-butyloxycarbonyl (Boc) group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Me-Lys(Z)-OH is used as a building block in peptide synthesis. Its unique structure allows for the incorporation of methylated lysine residues into peptides, which can be used to study protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate the role of methylated lysine residues in histone modification and gene regulation. It serves as a model compound to study the effects of lysine methylation on protein function .
Medicine: Its ability to modulate protein interactions makes it a valuable tool in the development of new drugs .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications. Its stability and reactivity make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
Vergleich Mit ähnlichen Verbindungen
- N-methyl asparagine
- N-methyl arginine
- N-methyl histidine
- N-methyl tryptophan
Comparison: N-Me-Lys(Z)-OH is unique due to the presence of both a methyl group and a benzyloxycarbonyl protecting group. This combination provides stability during synthesis and allows for the incorporation of methylated lysine residues into peptides. Compared to other N-methyl amino acids, this compound offers greater versatility in peptide synthesis and biochemical applications .
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


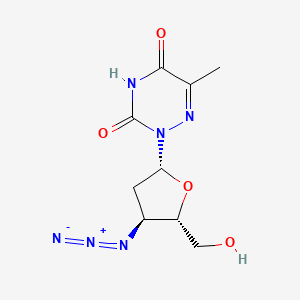

![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)


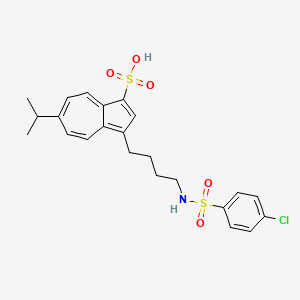

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
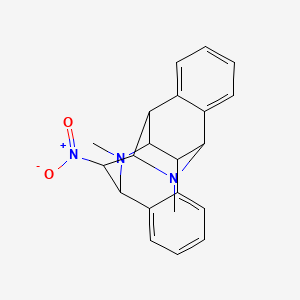

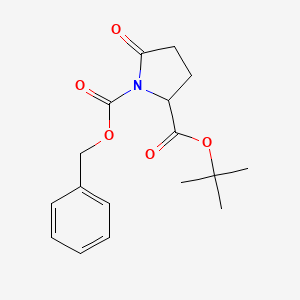
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
